molecular formula C17H21N3O4S B11473575 2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11473575
M. Wt: 363.4 g/mol
InChI Key: OUYROPMEVOIYFE-UHFFFAOYSA-N
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Description

2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that includes an ethylamino group, a trimethoxyphenyl group, and a thiazolopyridinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, ethylamine, and thiazolopyridinone derivatives. The reaction conditions may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The ethylamino and trimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(3,4,5-trimethoxyphenyl)-3-mercaptoformazan: Similar in structure due to the presence of the trimethoxyphenyl group.

    5,10,15,20-tetra(3,4,5-trimethoxyphenyl)porphyrin: Shares the trimethoxyphenyl group and has applications in photocatalysis.

Uniqueness

2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific combination of functional groups and the thiazolopyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(ethylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H21N3O4S/c1-5-18-17-20-16-15(25-17)10(8-13(21)19-16)9-6-11(22-2)14(24-4)12(7-9)23-3/h6-7,10H,5,8H2,1-4H3,(H,18,20)(H,19,21)

InChI Key

OUYROPMEVOIYFE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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